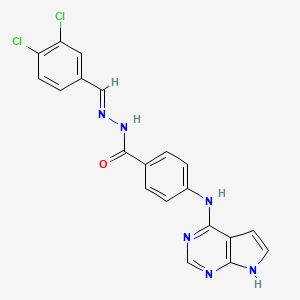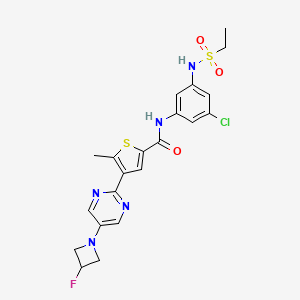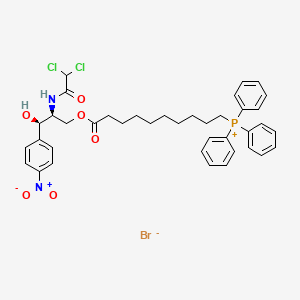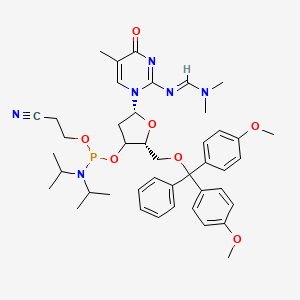
Mussaenosidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mussaenosidic acid involves several steps, including the dehydration of precursor compounds and subsequent hydrolysis and decarboxylation reactions . The specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity of the compound. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form . Optimization of extraction conditions is crucial to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Mussaenosidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include deoxygeniposidic acid, geniposidic acid, bartsioside, aucubin, and catalpol .
科学的研究の応用
Mussaenosidic acid has a wide range of applications in scientific research, including:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Studied for its bioactive properties and potential therapeutic effects.
Medicine: Investigated for its weak antiglycation activity and potential use in treating metabolic diseases.
Industry: Utilized in the development of natural products and nutraceuticals.
作用機序
The mechanism of action of mussaenosidic acid involves its interaction with various molecular targets and pathways. It is known to undergo dehydration to form deoxygeniposidic acid, which is then hydrolyzed to yield geniposidic acid. Further decarboxylation and hydroxylation reactions produce other bioactive compounds such as bartsioside, aucubin, and catalpol . These reactions highlight the compound’s role in various biochemical pathways and its potential therapeutic effects.
類似化合物との比較
Mussaenosidic acid is compared with other similar iridoid glycosides such as:
Geniposidic acid: Known for its hepatoprotective properties.
Catalpol: Studied for its neuroprotective effects.
Aucubin: Investigated for its anti-inflammatory and antioxidant properties.
特性
CAS番号 |
82451-22-7 |
|---|---|
分子式 |
C16H24O10 |
分子量 |
376.36 g/mol |
IUPAC名 |
(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1 |
InChIキー |
VLCHQFXSBHIBRV-NJPMDSMTSA-N |
異性体SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


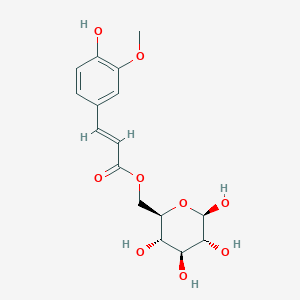

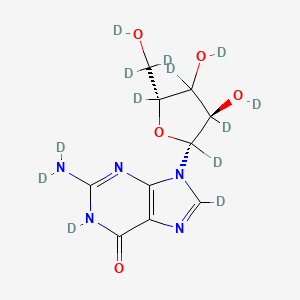


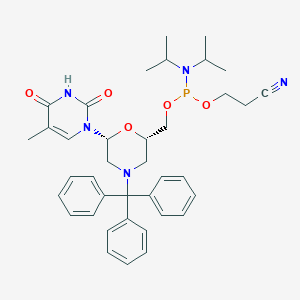

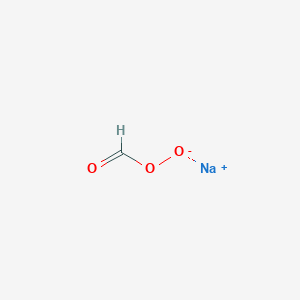
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
